2-(N-METHYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[2-(PHENYLSULFANYL)PHENYL]ACETAMIDE
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Overview
Description
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[2-(phenylsulfanyl)phenyl]acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[2-(phenylsulfanyl)phenyl]acetamide typically involves multiple steps. One common method includes the nucleophilic substitution of a halogenated precursor with a sulfonamide group, followed by the introduction of the phenylsulfanyl group through a coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[2-(phenylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[2-(phenylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[2-(phenylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tembotrione: A compound with a similar sulfonyl group but different functional groups and applications.
1-Chloro-4-{[4-(4-methylphenoxy)phenyl]sulfonyl}benzene: Another sulfonyl-containing compound with distinct chemical properties.
Uniqueness
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[2-(phenylsulfanyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C22H21ClN2O4S2 |
---|---|
Molecular Weight |
477 g/mol |
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C22H21ClN2O4S2/c1-25(31(27,28)17-12-13-20(29-2)18(23)14-17)15-22(26)24-19-10-6-7-11-21(19)30-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,24,26) |
InChI Key |
KQQROQSCOXPXHV-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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